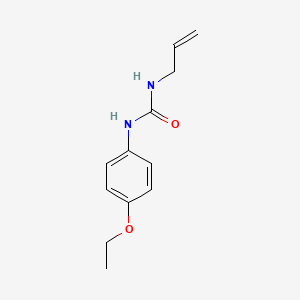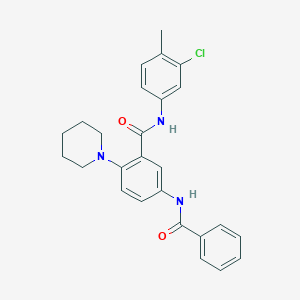![molecular formula C28H25ClN2O B4665032 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline](/img/structure/B4665032.png)
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline
説明
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BPQ-OH, is a quinoline derivative that has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline involves its interaction with various neurotransmitter receptors and ion channels in the brain. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline has also been found to modulate GABA receptors, which are involved in the regulation of anxiety and seizure activity. In addition, it inhibits voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter receptors and ion channels, it has been found to have antioxidant properties and to inhibit the activity of enzymes involved in the production of reactive oxygen species. It has also been found to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying the mechanisms underlying various neurological disorders. However, there are also some limitations to its use. For example, it has been found to have relatively low selectivity for certain neurotransmitter receptors and ion channels, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several directions for future research on 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline. One area of interest is the development of more selective derivatives that target specific neurotransmitter receptors and ion channels. Another area of interest is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biochemical and physiological effects, as well as its potential side effects. Overall, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline is a promising compound that has the potential to contribute to our understanding of the brain and the development of new treatments for neurological disorders.
科学的研究の応用
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of acetylcholinesterase, modulation of GABA receptors, and inhibition of voltage-gated sodium channels. These effects make it a promising candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-chloro-2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O/c29-23-11-12-26-24(18-23)25(19-27(30-26)22-9-5-2-6-10-22)28(32)31-15-13-21(14-16-31)17-20-7-3-1-4-8-20/h1-12,18-19,21H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDGRNZULGGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyridine](/img/structure/B4664967.png)
![3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)


![benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4665001.png)
![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4665021.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(2-chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4665055.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4665057.png)